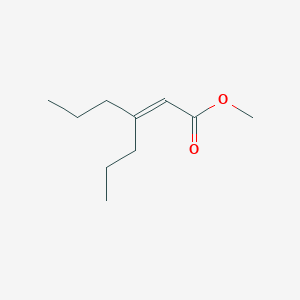

Methyl 3-propylhex-2-enoate

CAS No.:

Cat. No.: VC20399247

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | methyl 3-propylhex-2-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-4-6-9(7-5-2)8-10(11)12-3/h8H,4-7H2,1-3H3 |

| Standard InChI Key | KRIVRZWZACFKEU-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=CC(=O)OC)CCC |

Introduction

Structural and Physicochemical Properties

Molecular Characterization

Methyl 3-propylhex-2-enoate belongs to the class of α,β-unsaturated esters, featuring a conjugated double bond between carbons 2 and 3 of the hexenoate chain. Its IUPAC name, methyl 3-propylhex-2-enoate, reflects the ester’s substitution pattern: a methyl group at the ester oxygen and a propyl group at carbon 3. The compound’s canonical SMILES representation is CCCC(=CC(=O)OC)CCC, highlighting the double bond and branching.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| InChI Key | KRIVRZWZACFKEU-UHFFFAOYSA-N | |

| Boiling Point | Not reported | |

| Density | Not reported |

The absence of boiling point and density data in literature underscores the need for further experimental characterization.

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. For example, the ¹H-NMR spectrum of analogous ethyl 3-propylhex-2-enoate reveals resonances for the vinyl proton (δ 5.3–5.5 ppm), methyl ester groups (δ 3.6–3.8 ppm), and aliphatic protons (δ 0.8–2.5 ppm) . The ¹³C-NMR spectrum typically shows signals for the carbonyl carbon (δ 165–170 ppm) and olefinic carbons (δ 120–130 ppm) .

Synthetic Methodologies

Knoevenagel Condensation and Lehnert Modifications

A common route to α,β-unsaturated esters like methyl 3-propylhex-2-enoate involves the Knoevenagel condensation, which couples aldehydes with active methylene compounds. Lehnert et al. optimized this reaction using titanium tetrachloride (TiCl₄) and pyridine to generate 2-(gem-disubstituted)methylene-3-oxoesters . For instance, reacting methyl acetoacetate with propionaldehyde under Lehnert conditions yields intermediates that can be esterified to form methyl 3-propylhex-2-enoate .

Table 1: Representative Knoevenagel Reaction Conditions for Analogous Esters

| Entry | R₁ | R₂ | R₃ | R₄ | Yield (%) |

|---|---|---|---|---|---|

| 1 | Me | Me | Me | Me | 47 |

| 2 | Me | CH₂Ph | Me | Et | 37 |

Atwal–Biginelli Cyclocondensation

The Atwal–Biginelli reaction offers an alternative pathway, particularly for generating dihydropyrimidine derivatives from α,β-unsaturated esters. In one study, ethyl 3-oxo-2-(2-propylidene)butanoate underwent cyclocondensation with S-methylisothiourea to yield tautomeric pyrimidine carboxylates . Although this method primarily targets heterocycles, it highlights the reactivity of unsaturated esters in forming nitrogen-containing scaffolds .

Reactivity and Functionalization

Catalytic Hydrogenation

Methyl 3-propylhex-2-enoate’s α,β-unsaturated system makes it amenable to conjugate hydrogenation. Zimmermann and Teichert demonstrated that copper(I)/N-heterocyclic carbene complexes catalyze the hydrogenation of enoates using H₂ as a reductant . For example, ethyl 3-propylhex-2-enoate undergoes hydrogenation to yield saturated esters, a process critical in fragrance and polymer industries .

Mechanistic Proposal for Hydrogenation :

-

Activation of CuCl by NaOtBu forms a copper tert-butoxide intermediate.

-

Heterolytic H₂ cleavage generates a copper hydride species.

-

Conjugate hydride transfer to the enoate produces a copper enolate.

-

Protonation yields the saturated ester.

Hydrolysis and Transesterification

The ester group in methyl 3-propylhex-2-enoate undergoes acid- or base-catalyzed hydrolysis to form 3-propylhex-2-enoic acid, a potential intermediate for pharmaceuticals. Transesterification with alcohols like ethanol can produce alternative esters, such as ethyl 3-propylhex-2-enoate (C₁₁H₂₀O₂) .

Applications and Industrial Relevance

Fragrance and Flavor Industry

α,β-unsaturated esters contribute fruity and floral notes to perfumes. While specific data on methyl 3-propylhex-2-enoate’s odor profile are lacking, analogs like methyl hex-2-enoate are known for apple-like aromas. Its potential use in synthetic fragrances warrants further sensory evaluation.

Pharmaceutical Intermediates

The compound’s reactivity positions it as a precursor for bioactive molecules. For instance, hydrogenation products could serve as chiral building blocks for antidiabetic or antiviral agents . Additionally, its incorporation into dihydropyrimidines via Biginelli reactions aligns with medicinal chemistry strategies targeting calcium channel modulators .

Recent Research Advancements

Asymmetric Hydrogenation

Recent work by Zimmermann and Teichert achieved enantioselective hydrogenation of α,β-unsaturated esters using chiral N-heterocyclic carbene ligands . This advancement enables the synthesis of enantiomerically pure saturated esters, which are valuable in asymmetric catalysis and drug development .

Computational Studies

Density Functional Theory (DFT) calculations have elucidated the transition states in copper-catalyzed hydrogenations, providing insights into regioselectivity and reaction kinetics . Such studies guide the design of more efficient catalysts for ester functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume